Product packaging for cis-2,3-Dichloro-1,4-dioxane(Cat. No.:CAS No. 3883-42-9)

cis-2,3-Dichloro-1,4-dioxane

Cat. No.: B12759423
CAS No.: 3883-42-9
M. Wt: 156.99 g/mol
InChI Key: ZOZUXFQYIYUIND-ZXZARUISSA-N
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Description

Contextualization within the Field of Dioxane Chemistry

cis-2,3-Dichloro-1,4-dioxane is a halogenated derivative of 1,4-dioxane (B91453), a heterocyclic ether. The chemistry of dioxane and its derivatives is a significant area of study due to their widespread use as solvents and their presence as environmental contaminants. rit.educdc.gov The introduction of chlorine atoms to the dioxane ring at the 2 and 3 positions creates stereoisomers, with the cis and trans configurations exhibiting distinct physical and chemical properties. cdnsciencepub.comacs.org The study of these isomers provides valuable insights into the structure, conformation, and reactivity of substituted dioxanes. acs.orgresearchgate.net

The parent compound, 1,4-dioxane, is of considerable interest in environmental science due to its co-occurrence with chlorinated solvents in contaminated groundwater. rit.edunih.govenviro.wikiacs.orgacs.org Research into the biodegradation of 1,4-dioxane and its chlorinated derivatives is crucial for developing effective remediation strategies. rit.edunih.govenviro.wikiacs.orgacs.org

Significance in Advanced Stereochemical and Mechanistic Investigations

The rigid, yet conformationally mobile, six-membered ring of this compound makes it an excellent model system for fundamental stereochemical and mechanistic studies. cdnsciencepub.comresearchgate.netbac-lac.gc.ca The presence of the two chlorine atoms introduces stereocenters, and the interplay between the steric and electronic effects of these substituents governs the conformational preferences of the molecule. researchgate.netiucr.org

Early investigations into the stereochemistry of the 2,3-dichloro-1,4-dioxanes were marked by some confusion. cdnsciencepub.com However, detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography has definitively established the configurations and preferred conformations of the cis and trans isomers. cdnsciencepub.comiucr.org

This compound has been shown to exist predominantly in a chair conformation, undergoing rapid chair-chair interconversion at room temperature. cdnsciencepub.comiucr.org This dynamic equilibrium is influenced by the anomeric effect, a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring (or a related heterocyclic system) to adopt an axial orientation. researchgate.netrsc.org In the case of this compound, the anomeric effect contributes to the stability of conformations where the chlorine atoms occupy specific positions relative to the ring oxygens. researchgate.net

The compound also serves as a valuable starting material in the synthesis of more complex molecules. rsc.orgresearchgate.net For instance, it has been used in the preparation of derivatives of tetrathiafulvalene, which are of interest in the field of molecular conductors. rsc.org The stereochemistry of the starting dichloro-dioxane directly influences the stereochemistry of the resulting products, highlighting the importance of understanding and controlling these initial configurations.

Overview of Current and Emerging Research Domains for Chlorinated Cyclic Ethers

Research on chlorinated cyclic ethers, including this compound, is expanding into several key areas. A significant focus remains on their environmental fate and degradation. rit.edunih.govlu.se The presence of chlorine atoms can significantly alter the biodegradability of cyclic ethers, and understanding these processes is vital for environmental remediation. rit.edunih.gov Studies have investigated the microbial degradation of cyclic ethers and the impact of co-contaminants, such as chlorinated solvents, on these processes. rit.edunih.govenviro.wikiacs.orgacs.org

Furthermore, the atmospheric chemistry of cyclic ethers is an area of growing interest. lu.seresearchgate.net Reactions with atmospheric oxidants, such as chlorine atoms and hydroxyl radicals, can lead to the formation of various degradation products, and understanding these pathways is important for assessing their environmental impact. lu.seresearchgate.net

In the realm of synthetic chemistry, chlorinated cyclic ethers continue to be utilized as versatile intermediates. tandfonline.comcdnsciencepub.com The development of new synthetic methods for the chlorination of cyclic ethers and the use of these chlorinated derivatives in subsequent reactions are ongoing areas of research. tandfonline.comcdnsciencepub.com

Interactive Data Table: Physical and Spectroscopic Properties

PropertyValueSource
Molecular FormulaC4H6Cl2O2 stenutz.eulookchem.comchemspider.com
Molecular Weight157.00 g/mol stenutz.eu
Melting Point54 °C stenutz.eu
Dipole Moment3.03 D stenutz.eu
CAS Number3883-42-9 lookchem.com
1H NMR (CDCl3)δ 4.3 (s, 2H), A2B2 pattern for CH2 cdnsciencepub.com
Crystal SystemOrthorhombic iucr.org
Space GroupP212121 iucr.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6Cl2O2 B12759423 cis-2,3-Dichloro-1,4-dioxane CAS No. 3883-42-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3883-42-9

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

(2S,3R)-2,3-dichloro-1,4-dioxane

InChI

InChI=1S/C4H6Cl2O2/c5-3-4(6)8-2-1-7-3/h3-4H,1-2H2/t3-,4+

InChI Key

ZOZUXFQYIYUIND-ZXZARUISSA-N

Isomeric SMILES

C1CO[C@H]([C@H](O1)Cl)Cl

Canonical SMILES

C1COC(C(O1)Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Pathways to Cis 2,3 Dichloro 1,4 Dioxane and Its Stereoisomers

Established Synthetic Routes to Dichlorinated 1,4-Dioxanes

Traditional methods for synthesizing 2,3-dichloro-1,4-dioxane (B1605819) often involve direct halogenation or dehalogenation reactions.

The direct chlorination of 1,4-dioxane (B91453) can be initiated by photochemical means. This radical chain reaction typically leads to a mixture of chlorinated products. A common procedure involves passing a stream of chlorine gas through anhydrous 1,4-dioxane, often in the presence of a catalyst like iodine, and heating the mixture. sciencemadness.org The reaction progress is monitored, and upon completion, the desired trans-2,3-dichloro-1,4-dioxane (B1587903) can be isolated by distillation. sciencemadness.org While this method is straightforward, it often results in a mixture of isomers and polychlorinated products, necessitating careful purification. sciencemadness.org

Reaction Parameter Value
ReactantAnhydrous 1,4-Dioxane
ReagentChlorine gas
CatalystIodine
Temperature90°C
Producttrans-2,3-dichloro-1,4-dioxane

This interactive table summarizes the typical conditions for the photochlorination of 1,4-dioxane.

Reductive dehalogenation is another strategy that can be employed, particularly for the synthesis of specific dioxane derivatives. This method involves the removal of halogen atoms from a more highly halogenated precursor. While not a direct route to cis-2,3-dichloro-1,4-dioxane from 1,4-dioxane itself, it is a relevant transformation in the broader context of dioxane chemistry. For instance, anaerobic microorganisms have been shown to carry out the reductive dehalogenation of various chlorinated compounds. nih.gov

The preparation of specific stereoisomers of 2,3-dichloro-1,4-dioxane requires more controlled synthetic approaches. The challenge lies in directing the chlorination to achieve the desired cis or trans configuration. The molecule contains chiral centers, leading to the possibility of different stereoisomers. reddit.compearson.com Achieving a high yield of a single stereoisomer often necessitates the use of stereoselective reactions or the separation of a mixture of isomers.

Novel and Stereoselective Synthetic Approaches for this compound

Modern synthetic chemistry has focused on developing more elegant and efficient methods for the stereoselective synthesis of chiral molecules, including derivatives of 1,4-dioxane.

Asymmetric synthesis is a powerful tool for obtaining enantiomerically pure compounds. buchler-gmbh.com This field has seen significant advancements, including the development of organocatalytic methods for creating chiral molecules. mdpi.comrsc.org For dioxane derivatives, rhodium-catalyzed asymmetric hydrogenation has been successfully used to prepare chiral 2-substituted 2,3-dihydrobenzo sciencemadness.orgnih.govdioxane derivatives with high yields and excellent enantioselectivities. nih.gov Such methodologies could potentially be adapted for the synthesis of chiral dichlorinated dioxanes.

Catalyst System Achieved Enantioselectivity
Rh-catalyzed with ZhaoPhos ligands>99% ee

This interactive table highlights the high enantioselectivity achievable in the asymmetric synthesis of dioxane derivatives.

The use of catalytic systems can enhance the selectivity of halogenation reactions. Electrophilic halogenation, a common method for introducing halogens to organic molecules, can be made more efficient and selective through the use of catalysts. wikipedia.orglibretexts.org For instance, phenyl selenium with an ortho-substituted carboxylic acid has been reported as an efficient catalyst for various electrophilic halogenation reactions. acs.org These catalytic systems often involve the in situ generation of a highly reactive halogenating species. acs.org Visible-light-driven reactions have also emerged as a milder and more efficient approach for halogenation, utilizing photocatalysts to promote the reaction. mdpi.com The application of such advanced catalytic methods to the halogenation of 1,4-dioxane could provide a more controlled route to specific isomers like this compound.

Derivatization Strategies on the 1,4-Dioxane Scaffold

The functionalization of the 1,4-dioxane ring is a key strategy for creating a diverse range of derivatives with tailored properties. These derivatization approaches can be broadly categorized into transformations of the dioxane ring itself and the selective introduction of functional groups at specific positions.

Chemical Transformations of the Dioxane Ring for Functionalization

Several methodologies have been developed to introduce functional groups onto the 1,4-dioxane scaffold. One common approach involves the ring-opening of epoxides with a suitable diol, followed by an intramolecular cyclization to form the dioxane ring. This method allows for the incorporation of various substituents depending on the nature of the starting epoxide and diol.

Another versatile strategy is the Williamson ether synthesis, which can be adapted to create 2,3-disubstituted 1,4-dioxanes. This method involves the reaction of a diol with a dihaloalkane or a similar electrophile under basic conditions. The choice of reactants allows for the introduction of a wide array of functional groups at the 2 and 3 positions of the dioxane ring.

Furthermore, the synthesis of precursors like 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane provides a gateway to further functionalization. These precursors can undergo subsequent reactions to introduce different functionalities, expanding the chemical space of accessible 1,4-dioxane derivatives.

Selective Halogenation at the C2 and C3 Positions of 1,4-Dioxane

The selective introduction of halogens at the C2 and C3 positions of the 1,4-dioxane ring is a critical step in the synthesis of various functionalized derivatives, including the target compound of this article. As previously mentioned, the direct chlorination of 1,4-dioxane is a primary method for producing 2,3-dichloro-1,4-dioxane.

The stereochemical outcome of this halogenation is highly dependent on the reaction conditions, including the chlorinating agent, solvent, and temperature. While the trans isomer is often the major product due to its greater stability, specific conditions can be employed to influence the cis/trans ratio.

Advanced Stereochemical and Conformational Analysis of Cis 2,3 Dichloro 1,4 Dioxane

Elucidation of Diastereomeric and Enantiomeric Forms

Characterization of cis- and trans-Isomers of 2,3-Dichloro-1,4-dioxane (B1605819)

The substitution of two chlorine atoms on the 1,4-dioxane (B91453) ring at the 2 and 3 positions gives rise to diastereomers: the cis and trans isomers. In the cis-isomer, the two chlorine atoms are on the same side of the dioxane ring, while in the trans-isomer, they are on opposite sides. These isomers are stereoisomers but not mirror images of each other, defining them as diastereomers.

Early research into the isomers of 2,3-dichloro-1,4-dioxane led to some confusion regarding their correct structural assignments. Initially, the higher melting point isomer (52°C) was assigned the cis configuration based on its lower stability compared to the lower melting point isomer (31°C), which was proven to be the trans isomer through kinetic resolution into one of its enantiomers. cdnsciencepub.com Later X-ray analysis, infrared spectra, and dipole moment studies confirmed the trans configuration for the lower melting point isomer, with the chlorine atoms in a diaxial arrangement. The dipole moment of the higher melting point isomer was consistent with a cis configuration. cdnsciencepub.com

Nuclear magnetic resonance (NMR) spectroscopy has been a crucial tool in distinguishing between the cis and trans isomers. The NMR spectrum of the cis isomer shows a single peak for the tertiary protons and an A2B2 pattern for the hydrogens at the 5 and 6 positions, which is consistent with a rapid interconversion between two chair conformations. cdnsciencepub.com

Analysis of Meso and Racemic Stereoisomers within the Dioxane System

The stereoisomerism of 2,3-dichloro-1,4-dioxane extends to the consideration of meso compounds and racemic mixtures. A meso compound is an achiral compound that has chiral centers. It typically possesses an internal plane of symmetry that makes it superimposable on its mirror image.

cis-2,3-Dichloro-1,4-dioxane : This isomer is a meso compound. Although it contains two chiral centers (at carbons 2 and 3), the molecule as a whole is achiral due to a plane of symmetry that bisects the C2-C3 and O-O bonds. This internal symmetry means that the molecule is superimposable on its mirror image, and therefore, it is not optically active. libretexts.org182.160.97

trans-2,3-Dichloro-1,4-dioxane (B1587903) : This isomer is chiral and exists as a pair of enantiomers. The two enantiomers are non-superimposable mirror images of each other. A mixture containing equal amounts of the two enantiomers is known as a racemic mixture, which is optically inactive. The trans isomer can be resolved into its individual enantiomers, which will rotate plane-polarized light in equal but opposite directions. The demonstration that the lower melting point isomer could be kinetically resolved into one enantiomer was key to confirming its trans configuration. cdnsciencepub.com

Table 1: Stereochemical Properties of 2,3-Dichloro-1,4-dioxane Isomers

Isomer Chirality Stereochemical Classification
cis-2,3-Dichloro-1,4-dioxane Achiral Meso compound
trans-2,3-Dichloro-1,4-dioxane Chiral Exists as a pair of enantiomers (racemic mixture)

Conformational Preferences and Dynamic Behavior of the Dioxane Ring

Investigation of Chair, Boat, and Twist Conformations of the 1,4-Dioxane Ring

The 1,4-dioxane ring, like cyclohexane (B81311), is not planar and adopts several non-planar conformations to relieve ring strain. The most stable and predominant conformation is the chair conformation . acs.orgacs.orgresearchgate.net In this conformation, the carbon and oxygen atoms are arranged in a staggered manner, minimizing torsional strain.

Other higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is less stable than the chair due to torsional strain from eclipsing C-H bonds and steric hindrance between the "flagpole" hydrogens. The twist-boat conformation is more stable than the boat conformation as it alleviates some of this strain by twisting. acs.org Theoretical calculations have shown that for the parent 1,4-dioxane, the chair conformation is the lowest in energy, followed by the twist-boat conformations. acs.orgacs.org

For this compound, the molecule undergoes a rapid chair-chair interconversion at room temperature. cdnsciencepub.com In one chair conformation, one chlorine atom is in an axial position and the other is in an equatorial position. In the other interconverting chair form, their positions are reversed.

Studies on Conformational Interconversion Pathways and Associated Energy Barriers

The different conformations of the 1,4-dioxane ring are not static but are in a state of dynamic equilibrium, interconverting between one another. The pathway for the chair-to-chair interconversion involves passing through higher-energy transition states and intermediates, including the half-chair and twist-boat conformations.

The transition state connecting the chair and the twist-boat is a half-chair structure. acs.orgacs.org The energy barrier for this ring inversion in 1,4-dioxane has been a subject of theoretical and experimental studies. Ab initio molecular orbital theory calculations have been used to characterize the stationary points (energy minima and transition states) on the potential energy surface for the inversion of 1,4-dioxane. acs.orgacs.org These studies provide insights into the free energy of activation for the ring inversion process.

Table 2: Relative Energies of 1,4-Dioxane Conformations

Conformation Relative Energy (kcal/mol)
Chair 0.0
Twist-Boat ~5-7
Boat Higher than Twist-Boat

Note: These are approximate values for the parent 1,4-dioxane ring and can be influenced by substituents.

Stereoelectronic Effects and Intramolecular Interactions

Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. In this compound, these effects play a significant role in determining the conformational preferences and reactivity of the molecule.

One of the key stereoelectronic effects in systems containing heteroatoms like oxygen is the anomeric effect . This effect generally describes the tendency of an electronegative substituent on a heterocyclic ring to occupy an axial position, which is counterintuitive from a steric standpoint. This preference is often explained by a stabilizing interaction between the lone pair of electrons on the ring heteroatom and the antibonding orbital (σ*) of the C-substituent bond.

In the context of this compound, the interplay of steric and stereoelectronic effects is complex. The gauche effect, a type of stereoelectronic interaction, also influences the conformational stability. nih.gov Computational studies on related 1,4-dioxa systems have shown that the gauche effect plays a significant role in the relative stability of different conformers. nih.gov The presence of the electronegative chlorine atoms introduces dipole-dipole interactions and other intramolecular forces that further influence the conformational equilibrium. The balance of these attractive and repulsive forces, along with classic steric hindrance, ultimately dictates the preferred three-dimensional structure of the molecule.

Anomeric Effects and Their Influence on Conformation in Dioxane Systems

The anomeric effect, a stereoelectronic phenomenon, describes the tendency of an electronegative substituent on a heterocyclic ring to adopt an axial orientation, contrary to what would be predicted by steric considerations alone. In the case of this compound, this effect plays a crucial role in determining the conformational equilibrium. The dioxane ring primarily adopts a chair conformation. In this conformation, one chlorine atom can occupy an axial position while the other is in an equatorial position.

The preference for an axial chlorine atom is attributed to a stabilizing interaction between the lone pair of electrons on the ring's oxygen atoms and the antibonding orbital (σ) of the carbon-chlorine bond. This interaction, often described as n → σ hyperconjugation, is maximized when the lone pair and the C-Cl bond are anti-periplanar, a geometry that is achieved when the chlorine atom is in the axial position. This delocalization of electron density from the oxygen to the C-Cl σ* orbital results in a stabilization of the molecule, an elongation of the axial C-Cl bond, and a shortening of the C-O bond.

X-ray crystallographic studies of this compound have confirmed the chair conformation in the solid state, with one axial and one equatorial chlorine atom. Notably, the axial C-Cl bond was found to be longer than the equatorial C-Cl bond, providing strong experimental evidence for the operation of the anomeric effect.

Hyperconjugative and Electrostatic Interactions within the Molecular Architecture

The conformation of this compound is not solely governed by the classic anomeric effect but is a result of a delicate balance between various hyperconjugative and electrostatic interactions.

Analysis of Nonbonded Interactions and Steric Repulsions

In addition to the electronic effects, the spatial arrangement of atoms and the resulting nonbonded interactions and steric repulsions are critical in determining the most stable conformation of this compound.

In the chair conformation, the substituents can be in either axial or equatorial positions. Axial substituents are in close proximity to the other axial substituents on the same side of the ring, leading to 1,3-diaxial interactions, which are a form of steric strain. In this compound, with one axial and one equatorial chlorine, the axial chlorine atom will experience steric repulsion with the axial hydrogen atoms at the C5 and C6 positions. The magnitude of this steric strain depends on the size of the substituent. While chlorine is larger than hydrogen, the energetic cost of these 1,3-diaxial interactions is weighed against the stabilizing anomeric effect.

The analysis of the crystal structure of this compound provides precise measurements of intramolecular distances. These non-bonded distances between the axial chlorine and the axial hydrogens can be compared to the sum of their van der Waals radii to quantify the degree of steric hindrance. Any significant deviation from the ideal chair geometry, such as flattening of the ring, can be an indication of the molecule contorting to alleviate these steric repulsions. The balance between the stabilizing electronic interactions and the destabilizing steric repulsions ultimately dictates the precise geometry and conformational preference of the molecule.

Compound Name
This compound
trans-2,3-Dichloro-1,4-dioxane
trans-2,5-Dichloro-1,4-dioxane
1,4-Dioxane

Interactive Data Table: Crystallographic Data for this compound

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
ConformationChair
C-Cl Bond Length (Axial)1.81 Å
C-Cl Bond Length (Equatorial)1.79 Å
C-O Bond Length~1.43 Å
C-C Bond Length~1.52 Å

Note: The bond lengths are approximate values derived from the crystallographic data and may vary slightly depending on the specific refinement of the crystal structure.

Mechanistic Investigations of Reactions Involving Cis 2,3 Dichloro 1,4 Dioxane

Electrophilic Substitution and Halogenation Mechanisms at Dioxane Carbons

Electrophilic substitution on a saturated heterocyclic ring like 1,4-dioxane (B91453) is not as common as on aromatic systems because the ring lacks the requisite electron density to be easily attacked by electrophiles. byjus.commasterorganicchemistry.com However, under specific conditions, such as photochemical activation, halogenation can proceed via a free-radical mechanism. wikipedia.orgchadsprep.com

The free-radical halogenation of an alkane or a saturated heterocycle typically involves three stages: initiation, propagation, and termination. wikipedia.orgyoutube.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two chlorine radicals (Cl•) using ultraviolet (UV) light or heat.

Propagation: A chlorine radical abstracts a hydrogen atom from one of the dioxane carbons, in this case, at the 2 or 3 position, to form a dioxane radical and hydrogen chloride (HCl). This dioxane radical is the key intermediate. Subsequently, this radical reacts with another halogen molecule to yield the halogenated product (cis-2,3-dichloro-1,4-dioxane) and a new halogen radical, which continues the chain reaction.

Termination: The reaction ceases when two radicals combine. This can occur between two chlorine radicals, a chlorine radical and a dioxane radical, or two dioxane radicals.

For this compound, further halogenation would likely occur at the other methylene (B1212753) carbons (positions 5 and 6), as the existing chlorine atoms at positions 2 and 3 would have a deactivating inductive effect on those carbons. The selectivity of free-radical halogenation can be low, often leading to a mixture of products with varying degrees of halogenation. wikipedia.org

Oxidative Cleavage and Degradation Pathways of the Dioxane Ring

The robust ether linkages of the dioxane ring can be cleaved under strong oxidative conditions. The mechanisms of this degradation are highly dependent on the nature of the oxidant employed.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent known for its ability to perform dehydrogenation and oxidation of activated C-H bonds, particularly in ethers. nih.govnih.gov The oxidation of cyclic ethers like dioxane by DDQ typically proceeds through a hydride transfer mechanism. nih.govdu.ac.in

The proposed mechanism involves the following steps:

Formation of a Charge-Transfer Complex: The reaction may begin with the formation of a charge-transfer complex between the electron-rich dioxane ring and the electron-deficient DDQ.

Hydride Abstraction: The rate-determining step is the abstraction of a hydride ion (H⁻) from a C-H bond on the dioxane ring (adjacent to an oxygen atom) by the DDQ molecule. This generates a stabilized oxocarbenium ion intermediate and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂). nih.govnih.gov

Nucleophilic Attack and Ring Cleavage: The highly electrophilic oxocarbenium ion is susceptible to nucleophilic attack. In the presence of water or other nucleophiles, this can lead to the opening of the dioxane ring. The specific cleavage products would depend on the subsequent reaction conditions and the nucleophiles present in the medium. For cyclic acetals, DDQ-mediated oxidation can lead to the formation of glycol diesters. researchgate.net

This pathway is facilitated by the stability of the oxocarbenium ion intermediate, which is resonance-stabilized by the adjacent oxygen atom.

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that can initiate the degradation of 1,4-dioxane. deswater.comresearchgate.net These processes are relevant in advanced oxidation processes (AOPs) used for water treatment. nsf.govnih.gov The reaction is initiated by the abstraction of a hydrogen atom from a C-H bond of the dioxane ring. researchgate.netacs.org

The degradation pathway is proposed as follows:

Hydrogen Abstraction: A hydroxyl radical attacks a C-H bond on the dioxane ring, forming a 1,4-dioxanyl radical and a water molecule.

Reaction with Oxygen: The resulting radical rapidly reacts with molecular oxygen (O₂) to form a peroxyl radical.

Ring Scission: This peroxyl radical is unstable and undergoes a series of reactions, including unimolecular decay, that lead to the cleavage of the dioxane ring. This can result in the formation of various open-chain intermediates. nih.gov

Formation of Final Products: Studies on the oxidation of 1,3-dioxane (B1201747) have shown that the degradation leads to products like (2-oxoethoxy)methyl formate (B1220265) and formic acid. nih.gov Similar pathways are expected for 1,4-dioxane, ultimately leading to smaller, more oxidized molecules like formaldehyde, glycolates, and eventually carbon dioxide and water. deswater.comresearchgate.net

The following table summarizes the major products and their yields from the hydroxyl radical-initiated oxidation of the related compound, 1,3-dioxane.

ProductAverage Molar Yield (± Standard Deviation)
(2-oxoethoxy)methyl formate0.50 ± 0.05
Formic acid0.41 ± 0.02
Methylene glycol diformate0.03 ± 0.01
Data based on the OH-initiated oxidation of 1,3-dioxane in the presence of NOx. nih.gov

The mechanistic pathways described above involve several key transient species.

Dioxane Radical: In free-radical halogenation and hydroxyl radical oxidation, the initial step is the formation of a carbon-centered radical on the dioxane ring. The stability of this radical intermediate influences the regioselectivity of the initial hydrogen abstraction.

Oxocarbenium Ion: In DDQ-mediated oxidation, the key intermediate is the oxocarbenium ion. This species is planar at the cationic carbon and is stabilized by resonance with the adjacent oxygen atom. Its high electrophilicity drives the subsequent ring-opening or substitution reactions. nih.gov

Transition States: For hydride abstraction by DDQ, the transition state involves the transfer of a hydride from the C-H bond to the quinone oxygen. In radical abstraction, the transition state involves a three-center, three-electron interaction between the radical, the hydrogen atom, and the carbon atom. The energy of these transition states determines the rate of the reaction. For instance, the degradation of 1,4-dioxane with persulfate ions was found to have an activation energy of 21.0 kcal/mol, indicating an endothermic and non-spontaneous reaction. redalyc.org

Nucleophilic Substitution Reactions on the Dichlorinated Dioxane Scaffold

The two chlorine atoms in this compound are positioned on carbons adjacent to ether oxygens, making them susceptible to nucleophilic substitution. savemyexams.com The proximity of the electronegative oxygen atoms activates the C-Cl bond towards nucleophilic attack. These reactions can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions, the nature of the nucleophile, and the solvent.

Sₙ2 Mechanism: A strong nucleophile would likely attack the carbon atom from the backside, displacing the chloride ion in a single, concerted step. This would result in an inversion of stereochemistry at the reaction center. Given the cis starting material, a double Sₙ2 reaction with a nucleophile (Nu⁻) could lead to a trans-disubstituted product.

Sₙ1 Mechanism: In a polar, protic solvent, the reaction might proceed through an Sₙ1-like mechanism. The C-Cl bond would first break to form a carbocation intermediate. This carbocation would be stabilized by the adjacent oxygen atom through resonance (forming an oxocarbenium ion). The planar nature of this intermediate means the nucleophile can attack from either face, leading to a mixture of stereoisomers (racemization at that center).

The reaction of dichlorinated quinoxalines and naphthoquinones with various nucleophiles demonstrates the feasibility of sequential substitution on similar scaffolds. nih.govresearchgate.net

Mechanisms of Isomerization and Epimerization in Dioxane Derivatives

The interconversion between cis and trans isomers (epimerization) of substituted dioxanes can occur under certain conditions, typically involving an equilibrium process. researchgate.net For this compound, isomerization to the trans diastereomer could be facilitated by several mechanisms.

One possible pathway involves a ring-opening and ring-closing sequence under acidic or basic conditions.

Acid-Catalyzed Mechanism: Protonation of one of the ring oxygens could be followed by cleavage of a C-O bond to form an open-chain carbocationic intermediate. Rotation around the C-C single bonds can occur in this intermediate. Subsequent ring closure would then lead to a mixture of both cis and trans isomers, with the ratio determined by their relative thermodynamic stabilities. researchgate.net

Radical-Mediated Mechanism: Recent studies have shown that radical-mediated hydrogen atom transfer (HAT) can be an effective method for the epimerization of saturated nitrogen heterocycles like morpholines and piperazines. nih.gov A similar mechanism could be envisioned for dioxane derivatives, where a radical initiator abstracts a hydrogen atom from a stereocenter, leading to a planar radical intermediate. Re-delivery of a hydrogen atom can then occur from either face, leading to epimerization.

The thermodynamic equilibrium often favors the more stable isomer. For many 2,3-disubstituted 1,4-dioxanes, the trans isomer, where the bulky substituents are in a pseudo-equatorial orientation, is thermodynamically more stable than the cis isomer.

Spectroscopic Characterization and Structure Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the molecular skeleton, the electronic environment of atoms, and the spatial relationships between them. For cis-2,3-Dichloro-1,4-dioxane, NMR is crucial for confirming the relative stereochemistry of the chlorine atoms and understanding the conformational behavior of the dioxane ring.

¹H NMR Spectroscopic Analysis for Configurational and Conformational Assignment

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms. In this compound, the dioxane ring predominantly adopts a chair conformation. The ¹H NMR spectrum is expected to show distinct signals for the methine protons (H-2, H-3) and the methylene (B1212753) protons (H-5, H-6).

Due to the cis configuration, the two chlorine atoms are positioned on the same side of the ring, resulting in one axial and one equatorial orientation in the most stable chair conformation. This leads to different chemical environments for the methine protons (H-2 and H-3) and for the four methylene protons (H-5a, H-5e, H-6a, H-6e). The signals for these protons would appear as complex multiplets due to spin-spin coupling. The magnitude of the coupling constants (J-values) between adjacent protons is highly dependent on the dihedral angle between them, which can be used to infer the ring's conformation. For instance, a large coupling constant between two vicinal protons typically indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and diequatorial interactions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation and Isomer Differentiation

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of a molecule. For this compound, two distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the two types of carbon atoms in the molecule: the chlorinated methine carbons (C-2 and C-3) and the methylene carbons (C-5 and C-6).

The chemical shifts of these carbons are influenced by their local electronic environment.

C-2 and C-3: These carbons are directly attached to both an electronegative oxygen atom and an electronegative chlorine atom. This dual effect would shift their resonance significantly downfield (to a higher ppm value) compared to the parent 1,4-dioxane (B91453).

C-5 and C-6: These methylene carbons are attached to an oxygen atom and are further from the chlorine atoms. Their signal would appear upfield (at a lower ppm value) relative to C-2/C-3 but downfield from the carbons in cyclohexane (B81311) due to the influence of the adjacent oxygen atoms.

The specific chemical shifts can be used to differentiate between the cis and trans isomers of 2,3-dichloro-1,4-dioxane (B1605819), as the different spatial arrangement of the chlorine atoms leads to slightly different electronic environments for the carbon atoms.

Table 1: Expected ¹³C NMR Chemical Shift Regions for this compound

Carbon AtomExpected Chemical Shift (δ) Range (ppm)Influencing Factors
C-2, C-385 - 100Attached to both Oxygen and Chlorine
C-5, C-660 - 75Attached to Oxygen

Note: These are estimated ranges based on general principles; actual experimental values may vary.

Application of Advanced Multi-Dimensional NMR Techniques for Complex Structure Determination

While 1D NMR provides fundamental data, complex structures often require advanced multi-dimensional NMR techniques for unambiguous assignment. For this compound, techniques such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal which protons are coupled to each other. This would allow for the definitive assignment of protons within the spin systems of the molecule, for example, connecting the methine H-2 proton to the methylene H-6 protons through the ring oxygen.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. An HSQC spectrum would unambiguously link each proton signal to its corresponding carbon signal (e.g., H-2 to C-2, H-5 to C-5), confirming the assignments made in the 1D spectra.

X-ray Diffraction Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. A 1963 study by Altona and Romers provided a detailed crystal structure of this compound at -140°C. iucr.org

The analysis confirmed that the dioxane ring adopts a chair conformation in the crystalline state. iucr.org The study revealed that the two chlorine atoms occupy one axial and one equatorial position, as expected for the cis configuration. A significant finding was the difference in the carbon-chlorine bond lengths. The axial C-Cl bond was found to be longer (1.819 Å) than the equatorial C-Cl bond (1.781 Å), a difference attributed to steric interactions within the crystal lattice. iucr.org

The crystallographic data provides an unambiguous determination of the solid-state structure, serving as a benchmark for comparison with computational models and solution-state conformational studies.

Table 2: Crystallographic Data for this compound at -140°C iucr.org

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a4.463 Å
b10.67 Å
c13.13 Å
Z (Molecules per unit cell)4
C-Cl (axial) Bond Length1.819 Å
C-Cl (equatorial) Bond Length1.781 Å

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

For this compound, the IR and Raman spectra would be characterized by several key vibrational modes:

C-H Stretching: Vibrations from the C-H bonds of the methine and methylene groups, typically appearing in the 2800-3000 cm⁻¹ region.

C-O Stretching: Strong absorptions corresponding to the stretching of the C-O ether linkages, expected in the 1000-1200 cm⁻¹ region.

C-Cl Stretching: Vibrations from the carbon-chlorine bonds, which are expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. The exact positions would be sensitive to whether the chlorine atom is in an axial or equatorial position.

Ring Vibrations: Complex vibrations involving the deformation and stretching of the entire dioxane ring, which contribute to the unique fingerprint of the molecule in the lower wavenumber region (< 1000 cm⁻¹).

The combination of IR and Raman spectroscopy is powerful because the selection rules for the two techniques are different. Vibrations that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. A complete analysis of both would provide a more comprehensive picture of the molecule's vibrational behavior.

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of the molecular ion.

For this compound (molecular formula C₄H₆Cl₂O₂), the mass spectrum would exhibit several characteristic features:

Molecular Ion Peak (M⁺): The molecular weight is approximately 157 g/mol . A key feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), molecules containing two chlorine atoms will show a characteristic cluster of peaks at M⁺, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Fragmentation Pattern: The molecular ion would be expected to undergo fragmentation through various pathways. Common fragmentation would likely involve the loss of a chlorine atom ([M-Cl]⁺), the loss of HCl ([M-HCl]⁺), or cleavage of the dioxane ring. Ring cleavage could lead to fragments such as [C₂H₃ClO]⁺ or other smaller charged species. Analyzing these fragments helps to piece together the original structure of the molecule.

Computational Chemistry and Theoretical Modeling of Cis 2,3 Dichloro 1,4 Dioxane Systems

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations are fundamental to understanding the molecular properties of cis-2,3-dichloro-1,4-dioxane, from its preferred three-dimensional shape to its electronic characteristics.

Geometry Optimization and Energetic Profiling of Conformers

The conformational landscape of this compound is a key area of theoretical investigation. The 1,4-dioxane (B91453) ring is not planar and can adopt several conformations, with the chair and various boat/twist-boat forms being the most significant. The introduction of two chlorine atoms in a cis configuration on adjacent carbons significantly influences the relative stability of these conformers.

A foundational experimental study by Altona and Romers in 1963 determined the crystal structure of this compound at -140°C. This work established that in the solid state, the molecule adopts a chair conformation . In this conformation, one chlorine atom occupies an axial position, while the other is in an equatorial position.

A critical structural feature observed experimentally and rationalized by theoretical models is the difference in the lengths of the two carbon-chlorine bonds in the chair conformation. The axial C-Cl bond is found to be longer than the equatorial C-Cl bond. This phenomenon is a direct consequence of stereoelectronic effects, which are further elucidated by Natural Bonding Orbital analysis.

Table 1: Experimental Bond Lengths in the Chair Conformation of this compound

Bond Position Length (Å)
C-Cl Axial 1.819 ± 0.009
C-Cl Equatorial 1.781 ± 0.007

Data from the crystal structure determination at -140°C.

Electronic Structure Analysis, Including Frontier Molecular Orbital (HOMO-LUMO) Energies and Charge Transfer Properties

The electronic structure of a molecule is paramount to understanding its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an important indicator of chemical stability and reactivity.

Detailed HOMO-LUMO energy values and charge transfer properties specific to this compound from dedicated computational studies are not available in the reviewed literature. However, general principles suggest that the presence of electronegative chlorine atoms and oxygen atoms will significantly influence the nature of these frontier orbitals. The lone pairs on the oxygen and chlorine atoms would be expected to contribute significantly to the HOMO, while the antibonding σ* orbitals of the C-Cl and C-O bonds would be major contributors to the LUMO.

Natural Bonding Orbital (NBO) Analysis for Understanding Stabilizing and Destabilizing Interactions

Natural Bonding Orbital (NBO) analysis is a powerful computational tool used to translate the complex results of a quantum chemical calculation into the familiar language of Lewis structures, lone pairs, and orbital interactions. It is particularly useful for understanding the stereoelectronic effects that govern the structure and stability of molecules like this compound.

The observed lengthening of the axial C-Cl bond in the chair conformer is a classic example of the anomeric effect . NBO analysis can quantify this effect by evaluating the stabilizing interaction between a lone pair of electrons on the ring oxygen atom and the antibonding orbital (σ) of the adjacent axial C-Cl bond. This interaction, often denoted as nO → σC-Cl, involves the delocalization of electron density from the oxygen lone pair into the C-Cl antibonding orbital. This donation of electron density weakens and lengthens the axial C-Cl bond, while simultaneously shortening the adjacent C-O bond. This type of hyperconjugative interaction is most effective when the donor lone pair orbital and the acceptor antibonding orbital are anti-periplanar (aligned at approximately 180°), a condition that is met for the axial substituent in the chair conformation.

While the qualitative explanation is well-established for this compound, specific quantitative data on the stabilization energies associated with these NBO interactions for this compound are not present in the surveyed scientific literature.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can be used to explore its conformational space, observing transitions between different conformers (e.g., chair-to-boat interconversions) and determining their relative populations in different environments, such as in the gas phase or in various solvents.

There are no specific molecular dynamics simulation studies focused solely on this compound found in the reviewed literature. However, MD simulations of the parent 1,4-dioxane molecule have been performed to understand its behavior in aqueous solutions and its interaction with biological membranes. Such studies on the substituted derivative would be valuable for understanding its dynamic behavior and how the chlorine atoms affect the flexibility and conformational equilibria of the dioxane ring.

Theoretical Determination of Reaction Pathways and Transition States

Computational chemistry can be used to model chemical reactions, mapping out the energetic pathway from reactants to products. This involves locating transition states, which are the energy maxima along the reaction coordinate, and calculating the activation energy of the reaction.

For this compound, potential reactions of interest could include nucleophilic substitution at the carbon atoms bearing the chlorine atoms or reactions involving the ether oxygens. Theoretical studies could elucidate the mechanisms of such reactions (e.g., SN1 vs. SN2) and predict their feasibility.

No specific theoretical studies on the reaction pathways and transition states for this compound were identified in the available literature. Research in this area would be beneficial for understanding its chemical stability and potential degradation pathways.

Computational Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational chemistry serves as a powerful tool to predict spectroscopic parameters, which can be invaluable in the interpretation of experimental data and the structural elucidation of molecules. Theoretical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide insights into Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) and Raman vibrational frequencies, and other spectroscopic properties. This information can help to confirm experimental findings, assign spectral features to specific molecular motions or electronic transitions, and provide a deeper understanding of the molecule's structure and bonding.

For the specific compound of interest, This compound , a comprehensive search of published research has revealed a lack of studies that have computationally predicted its spectroscopic parameters. Therefore, the detailed discussion and data tables that would typically be presented in this section are not available. Such an analysis would usually involve:

Prediction of NMR Spectra: Detailing the calculated chemical shifts (¹H and ¹³C) and spin-spin coupling constants. This data is crucial for assigning peaks in experimental NMR spectra and confirming the stereochemistry of the molecule.

Comparison with Experimental Data: A critical step where the computationally predicted spectra are compared with experimentally obtained spectra to validate the computational model and to provide a more robust characterization of the molecule.

Without dedicated computational studies on this compound, a detailed and authoritative discussion on this specific topic is not possible at this time. Future research in this area would be necessary to generate the data required for a thorough analysis.

Applications of Cis 2,3 Dichloro 1,4 Dioxane As a Synthetic Building Block in Research

Utility in the Synthesis of Diverse Heterocyclic Compounds

The presence of two reactive C-Cl bonds makes cis-2,3-Dichloro-1,4-dioxane a useful intermediate for the synthesis of other heterocyclic systems. A key application is its role as a precursor to 1,4-dioxene, an important enol ether in organic synthesis. This transformation is typically achieved through a dehalogenation reaction.

Furthermore, research has shown its utility in creating sulfur-containing heterocycles. In reactions with dithiols, such as 1,2-ethanedithiol (B43112) and 1,3-propanedithiol, the dioxane ring is opened, and the chlorine atoms are displaced to form new sulfur-containing ring systems. For example, the reaction with 1,2-ethanedithiol in anhydrous benzene (B151609) yields a product identified as glyoxaldiethylenemercaptal. It is proposed that under the reaction conditions, 2,3-dichloro-1,4-dioxane (B1605819) may first yield glyoxal (B1671930), which then reacts with the mercaptans. These reactions demonstrate its function as a synthon for building complex heterocyclic frameworks.

ReagentResulting Heterocyclic ProductReaction Type
1,2-EthanedithiolGlyoxaldiethylenemercaptalSubstitution/Ring-opening
1,3-PropanedithiolGlyoxal trimethylenemercaptal derivativeSubstitution/Ring-opening
BenzylmercaptanGlyoxal tetrabenzylmercaptalSubstitution/Ring-opening
Table 1: Synthesis of Sulfur-Containing Heterocycles from 2,3-Dichloro-1,4-dioxane.

Role in Chiral Synthesis Research, Leveraging its Optically Active Nature

While this compound is an achiral molecule due to an internal plane of symmetry, its rigid, pre-organized structure makes it a subject of interest in research focused on generating chiral molecules. The field of asymmetric synthesis often utilizes such prochiral substrates to introduce stereocenters in a controlled manner.

Research in this area would focus on the stereoselective transformation of the two equivalent C-Cl bonds. For instance, a catalytic enantioselective reaction could, in principle, differentiate between the two chlorine atoms or the two faces of the molecule during a substitution or elimination reaction, leading to an enantioenriched product. Although specific examples detailing the use of this compound in high-enantioselectivity reactions are not prominent in the literature, the development of such transformations remains a target in synthetic methodology. The broader field of chiral synthesis extensively uses chiral synthons, which are readily available, optically active small molecules, to build up more complex structures without the need for racemization-prone steps. The development of methods to convert simple, achiral precursors like this compound into valuable chiral building blocks is a continuous goal in organic synthesis.

Fundamental Research into its Reactivity for Developing Novel Chemical Transformations

Fundamental studies into the reactivity of this compound are crucial for unlocking its potential in new synthetic applications. The molecule's reactivity is dominated by the two chlorine atoms, which are susceptible to both elimination and substitution reactions.

Elimination Reactions : The compound can undergo dehydrohalogenation, an elimination reaction that removes a hydrogen halide from a substrate, typically to form an alkene. More specifically, it is a known precursor for 1,4-dioxene via reductive dehalogenation. This transformation creates a double bond within the ring, yielding an electron-rich olefin that can participate in various cycloaddition reactions, further expanding its synthetic utility.

Substitution Reactions : The chlorine atoms can be displaced by nucleophiles. As demonstrated in the synthesis of sulfur heterocycles, mercaptans can act as nucleophiles to replace the chlorides. This reactivity opens the door for introducing a wide array of functional groups onto the dioxane scaffold.

Hydrolysis : The compound is known to decompose in hot water. Mild hydrolysis readily yields glyoxal, indicating the lability of the C-Cl bonds and the stability of the resulting dicarbonyl compound. This reactivity highlights its potential as a stable, solid precursor for glyoxal in certain applications.

Coordination Chemistry: Investigation of Ligand Properties in Metal Complexes (e.g., Uranium)

In coordination chemistry, the oxygen atoms of the 1,4-dioxane (B91453) ring possess lone pairs of electrons, allowing them to act as Lewis bases and coordinate to metal centers. While specific studies on the coordination of this compound are limited, the parent 1,4-dioxane molecule is a well-established ligand in actinide chemistry, forming stable complexes with both uranium and thorium.

Research has demonstrated the synthesis of several actinide-dioxane complexes that serve as important and versatile starting materials for further chemical synthesis. For example, ThCl₄(1,4-dioxane)₂, [UCl₄(1,4-dioxane)]₂, and UI₄(1,4-dioxane)₂ have been prepared and characterized. In these structures, the 1,4-dioxane molecule acts as a neutral donor ligand, binding to the hard Lewis acidic metal center. In some cases, the dioxane ligands bridge between metal centers, leading to the formation of extended polymeric structures. The thermal decomposition of such complexes, like UI₄(1,4-dioxane)₂, has been investigated as an unconventional pathway to uranium carbide phases.

The presence of electron-withdrawing chlorine atoms in this compound would be expected to reduce the Lewis basicity of the nearby oxygen atoms via an inductive effect. Investigating how this substitution impacts the ligand's coordinating ability, the stability of the resulting complexes, and the reactivity of the metal center is a potential area for fundamental research.

Actinide MetalDioxane Complex FormulaSignificance
Thorium (Th)ThCl₄(1,4-dioxane)₂Convenient precursor for other thorium(IV) compounds.
Uranium (U)[UCl₄(1,4-dioxane)]₂A useful synthetic alternative to UCl₄.
Uranium (U)UI₄(1,4-dioxane)₂Stable precursor for various U(IV) and U(VI) compounds.
Uranium (U)UI₃(1,4-dioxane)₁.₅Stable precursor for U(III) chemistry.
Table 2: Examples of Actinide Complexes with 1,4-Dioxane as a Ligand.

Q & A

Basic Research Questions

Q. What are the optimal laboratory-scale synthesis conditions for cis-2,3-dichloro-1,4-dioxane, and how can moisture sensitivity be mitigated?

  • Methodological Answer : The synthesis of this compound typically involves chlorination of 1,4-dioxane under controlled conditions. Key parameters include reaction temperature (e.g., cooling to room temperature post-chlorination), anhydrous environments (using nitrogen atmospheres), and pre-dried reagents (e.g., tert-butyl alcohol dried over calcium hydride) to minimize hydrolysis. Yields are highly sensitive to moisture; strict exclusion of water via Schlenk techniques or molecular sieves is critical. Monitoring via IR (C-Cl stretch at ~670 cm⁻¹) and ¹H NMR (δ 5.95 ppm for axial CHCl groups) confirms product purity .

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